4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(3-chlorophenyl)methyl]benzamide
Description
Propriétés
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-[(3-chlorophenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrClN3O2S/c24-17-8-9-20-19(11-17)22(30)28(23(31)27-20)13-14-4-6-16(7-5-14)21(29)26-12-15-2-1-3-18(25)10-15/h1-11,19H,12-13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSVCSHJTMSTPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4C=C(C=CC4=NC3=S)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(3-chlorophenyl)methyl]benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydroquinazoline core substituted with both bromine and chlorophenyl groups. This unique configuration is hypothesized to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may exhibit inhibitory effects on various enzymes, particularly those involved in metabolic pathways relevant to disease processes.
- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways that are crucial in cellular responses.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs often demonstrate significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. For instance, compounds with similar quinazoline structures have shown effectiveness against Salmonella typhi and Bacillus subtilis .
- Anticancer Potential : The presence of the tetrahydroquinazoline moiety is associated with anticancer activity in various studies, where it has been linked to the induction of apoptosis in cancer cells.
Data Summary
Table 1 summarizes key findings related to the biological activity of similar compounds:
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of synthesized quinazoline derivatives, highlighting the potential of compounds similar to the target compound in inhibiting bacterial growth. The results indicated a promising profile for further development as antibacterial agents .
- In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound could effectively bind to active sites of enzymes involved in disease processes, providing a basis for its therapeutic potential .
Applications De Recherche Scientifique
Research indicates that compounds with similar structural motifs exhibit significant biological activities. The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Compound | Activity | Mechanism |
|---|---|---|
| 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(3-chlorophenyl)methyl]benzamide | Anticancer, Antimicrobial | Inhibition of specific pathways in cancer cells; disruption of microbial cell walls |
| 6-Bromo-tetrahydroquinazoline | Anticancer | Induction of apoptosis in cancer cells |
| Pyrrolidine-derived benzamides | Antimicrobial | Targeting bacterial cell membranes |
| Sulfanylidene derivatives | Diverse biological activities | Modulation of enzyme activities |
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound:
- Anticancer Activity : A study demonstrated that derivatives of the tetrahydroquinazoline structure exhibited potent anticancer activity against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest in cancer cells .
- Antimicrobial Properties : Research highlighted the antimicrobial efficacy of related compounds against both Gram-positive and Gram-negative bacteria. The compounds showed promising results in inhibiting bacterial growth and biofilm formation .
- Molecular Docking Studies : Computational studies have been conducted to understand the binding affinity of this compound with various biological targets. These studies suggest that the compound effectively interacts with proteins involved in cancer progression and microbial resistance .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Condensation of a tetrahydroquinazolinone precursor with a brominated intermediate to introduce the sulfanylidene group. Reagents like potassium carbonate (K₂CO₃) or trichloroisocyanuric acid (TCICA) are used to facilitate thiolation or halogenation .
- Step 2 : Coupling the quinazolinone core with a benzamide derivative via reductive amination or nucleophilic substitution. For example, 3-chlorobenzylamine is reacted with activated carbonyl groups under anhydrous conditions .
- Key intermediates : 6-bromo-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline and N-(3-chlorobenzyl)benzamide derivatives are critical precursors .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the integration of the tetrahydroquinazolinone and benzamide moieties. For example, the methylene bridge (CH₂) between the quinazolinone and benzamide appears as a singlet near δ 4.2–4.5 ppm .
- Mass spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns consistent with bromine and chlorine .
- X-ray crystallography : Resolves ambiguities in stereochemistry, particularly the conformation of the sulfanylidene group and hydrogen bonding networks .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Antimicrobial screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values below 10 µg/mL suggest promising activity .
- Enzyme inhibition : Test against bacterial acps-pptase or human kinases via fluorescence-based assays. IC₅₀ values can guide structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the sulfanylidene group introduction?
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity during thiolation.
- Catalyst screening : Transition metals (e.g., CuI) or Lewis acids (e.g., ZnCl₂) can accelerate sulfur incorporation.
- Reaction monitoring : Use TLC or in-situ IR to detect intermediate thiolate formation, preventing over-oxidation .
Q. What strategies resolve crystallographic data contradictions in the sulfanylidene region?
- Software refinement : Use SHELXL for high-resolution data to model disorder in the sulfanylidene group. The "ISOR" restraint stabilizes anisotropic displacement parameters .
- Hydrogen bonding analysis : Apply graph-set analysis (e.g., Etter’s rules) to identify persistent motifs (e.g., R₂²(8) patterns) that stabilize the crystal lattice .
- Validation tools : Cross-check with WinGX or OLEX2 to ensure geometric restraints align with bond valence sums .
Q. How does the compound interact with bacterial acps-pptase, and what computational methods validate this?
- Docking studies : Use AutoDock Vina to model binding to the pptase active site. The benzamide group likely occupies a hydrophobic pocket, while the sulfanylidene moiety disrupts catalytic cysteine residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the enzyme-inhibitor complex. Key metrics include RMSD (<2 Å) and hydrogen bond persistence (>70% occupancy) .
Q. What experimental design mitigates toxicity in early-stage antitumor studies?
- Cytotoxicity profiling : Compare IC₅₀ values in cancer (e.g., MCF-7) vs. normal (e.g., HEK293) cell lines using MTT assays. Selectivity indices >10 indicate therapeutic potential .
- Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂). Structural modifications (e.g., trifluoromethyl groups) improve resistance to CYP450 oxidation .
Methodological Notes
- Crystallography : For twinned crystals, use SHELXD for dual-space recycling and SHELXE for density modification .
- SAR Development : Prioritize substituents at the quinazolinone C-6 (bromo) and benzamide para-positions (chlorophenyl) for potency tuning .
- Data Reproducibility : Document reaction conditions (e.g., anhydrous acetonitrile, argon atmosphere) to ensure synthetic consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
